molecular formula C23H27NO5 B13779876 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Cat. No.: B13779876
M. Wt: 397.5 g/mol
InChI Key: MZZNYUHZVGTNTG-UHFFFAOYSA-N
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Description

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid is a synthetic organic compound known for its applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butyl group, and a butanoic acid moiety. It is commonly used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid typically involves multiple steps. One common method includes the protection of amino acids with the Fmoc group, followed by the introduction of the tert-butyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the development of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions. This mechanism is crucial for the efficient and selective synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid: Similar in structure but contains a methylsulfanyl group instead of a tert-butyl group.

    4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobutanoic acid: Contains a fluorine atom, which imparts different chemical properties.

    (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid: A stereoisomer with similar functional groups but different spatial arrangement.

Uniqueness

The uniqueness of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid lies in its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-15(12-21(25)26)13-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

MZZNYUHZVGTNTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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